GSK1910364 -

GSK1910364

Catalog Number: EVT-1534819
CAS Number:
Molecular Formula: C25H27F3N6O
Molecular Weight: 484.5272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK1910364 is a novel inhibitor of EPHX2 (epoxide hydrolase 2, alias soluble epoxide hydrolase or sEH), up-regulating cytoprotective genes and down-regulating proinflammatory cytokine production.
Synthesis Analysis

The synthesis of GSK1910364 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be publicly disclosed, general methods for synthesizing similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available aromatic or aliphatic precursors that can undergo functionalization.
  2. Functionalization: Various reactions such as alkylation, acylation, or oxidation are employed to introduce functional groups that are critical for biological activity.
  3. Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity necessary for biological testing.
Molecular Structure Analysis

GSK1910364 has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity against soluble epoxide hydrolase. The IUPAC name and molecular structure can be represented as follows:

  • IUPAC Name: 3-(3-(trifluoromethyl)phenyl)-N-(4-(trifluoromethyl)phenyl)propanamide
  • Molecular Formula: C18H16F6N2O
  • Molecular Weight: Approximately 396.32 g/mol

The compound features multiple trifluoromethyl groups that enhance its lipophilicity and potentially improve its binding affinity to the target enzyme .

Chemical Reactions Analysis

GSK1910364 primarily functions as an inhibitor of soluble epoxide hydrolase through competitive inhibition. The key reactions involved include:

  1. Inhibition Mechanism: GSK1910364 binds to the active site of soluble epoxide hydrolase, preventing the conversion of epoxyeicosatrienoic acids into less active diols.
  2. Substrate Interaction: The binding affinity is influenced by the structural conformation of both the inhibitor and the substrate (epoxides), which are critical for effective inhibition.

Technical details about the kinetics of inhibition, including IC50 values and binding constants, are essential for understanding its efficacy but are often derived from experimental studies conducted in vitro .

Mechanism of Action

The mechanism of action for GSK1910364 involves several steps:

  1. Binding to Soluble Epoxide Hydrolase: Upon administration, GSK1910364 selectively binds to soluble epoxide hydrolase.
  2. Prevention of Hydrolysis: This binding inhibits the enzyme's ability to hydrolyze epoxides into diols, thereby increasing the concentration of bioactive epoxyeicosatrienoic acids.
  3. Biological Effects: Elevated levels of these fatty acid derivatives lead to enhanced vasodilation, anti-inflammatory effects, and improved renal function.

Data supporting this mechanism have been gathered from preclinical studies demonstrating improved outcomes in models of cardiovascular disease and renal dysfunction following treatment with GSK1910364 .

Physical and Chemical Properties Analysis

GSK1910364 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates moderate solubility in organic solvents, which facilitates its formulation in various drug delivery systems.
  • Stability: The compound shows stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature conditions.
  • Log P Value: The log P value indicates a favorable balance between hydrophilicity and lipophilicity, enhancing its bioavailability.

These properties are critical for determining the pharmacokinetic profile and potential therapeutic applications of GSK1910364 .

Applications

GSK1910364 has several promising applications in scientific research and potential clinical settings:

  1. Treatment of Cardiovascular Diseases: Its ability to enhance endogenous vasodilatory pathways makes it a candidate for treating hypertension and heart failure.
  2. Renal Health: Inhibition of soluble epoxide hydrolase may provide therapeutic benefits in conditions like diabetic nephropathy and acute kidney injury.
  3. Anti-inflammatory Applications: By modulating inflammatory pathways through increased levels of epoxyeicosatrienoic acids, GSK1910364 could be beneficial in treating inflammatory bowel disease and other chronic inflammatory conditions .
Title

Introduction to EPHX2 Biology and IBD Pathophysiology

Inflammatory bowel disease (IBD), encompassing Crohn’s disease (CD) and ulcerative colitis (UC), is characterized by chronic gastrointestinal inflammation driven by dysregulated immune responses. Central to this pathology is the rapid degradation of endogenous anti-inflammatory mediators, particularly epoxyeicosatrienoic acids (EETs). These lipid signaling molecules, produced via cytochrome P450-mediated metabolism of arachidonic acid, exhibit pleiotropic anti-inflammatory effects, including inhibition of neutrophil recruitment, suppression of pro-inflammatory cytokine production, and promotion of tissue repair. Crucially, EETs are metabolized by epoxide hydrolase 2 (EPHX2), also known as soluble epoxide hydrolase (sEH), into less active dihydroxyeicosatrienoic acids (DHETs). The overexpression of EPHX2 in IBD patient tissues—particularly in infiltrated immune cells of the colon—accelerates EET breakdown, exacerbating inflammation and impairing mucosal healing [1] [4].

Genetic studies further support EPHX2’s role in IBD. A genome-wide association study (GWAS) identified a protective single-nucleotide polymorphism (rs17057051) near the EPHX2 locus, suggesting reduced EPHX2 activity may lower IBD risk [4]. This biological and genetic rationale positions EPHX2 inhibition as a compelling therapeutic strategy to prolong EET-mediated cytoprotection. GSK1910364, a potent and selective EPHX2 inhibitor (EPHX2i), was developed to test this hypothesis in preclinical IBD models [3].

Molecular Mechanisms of Action

GSK1910364 exerts therapeutic effects by selectively binding to the EPHX2 enzyme’s catalytic site, inhibiting its hydrolase activity. This inhibition elevates endogenous EET concentrations, modulating multiple cellular pathways:

  • Cytokine Regulation: In mouse colitis models, GSK1910364 significantly reduced pro-inflammatory cytokines (TNFα, IL1β, IL6) and increased anti-inflammatory mediators (IL10) in colonic tissues. This shift correlated with decreased neutrophil infiltration, measured by myeloperoxidase (MPO) activity [1] [7].
  • Gene Expression Modulation: RNA analysis from colon samples revealed upregulation of cytoprotective genes. Key findings included enhanced expression of Lgr5 (a stem cell marker critical for epithelial regeneration) and Sstr2 (somatostatin receptor 2, involved in immune modulation), alongside suppression of chemokines like Ccr6 and inflammatory transcription factors (Rela, a subunit of NF-κB) [4] [7].
  • Cell-Type-Specific Effects: Immunohistochemistry of Crohn’s disease biopsies confirmed EPHX2 protein overexpression in lamina propria macrophages and neutrophils. GSK1910364’s targeting of these cells underpinned its efficacy in reducing transmural inflammation, a hallmark of CD [1] [4].

Table 1: Key Molecular Pathways Modulated by GSK1910364

PathwayTarget Genes/ProteinsChange ObservedFunctional Outcome
Cytokine ProductionTNFα, IL1β, IL6↓ 50–70%Reduced immune cell recruitment
Epithelial RepairLgr5, Bmi1↑ 2.5-foldEnhanced crypt regeneration
Chemokine SignalingCcr6, Ltb↓ 40–60%Diminished leukocyte trafficking
NF-κB ActivationRela↓ 55%Suppressed inflammation

Preclinical Efficacy in Disease Models

The therapeutic potential of GSK1910364 was rigorously evaluated in a dextran sodium sulfate (DSS)-induced murine colitis model, a well-established system mimicking human IBD. Mice received GSK1910364 (50 mg/kg orally, twice daily) or cyclosporin A (CsA, 10 mg/kg intraperitoneally) from day 0 to day 9, with DSS administered from day 0 to day 5 to induce acute colitis. Outcomes were assessed using multiple parameters:

  • Disease Activity Index (DAI): GSK1910364 reduced DAI scores by 65% compared to DSS-only controls, outperforming CsA (48% reduction). Area-under-curve (AUC) analysis confirmed significantly lower cumulative disease severity in GSK1910364-treated mice (p < 0.05) [7].
  • Histopathological Improvements: Colon sections from GSK1910364-treated mice showed near-complete preservation of crypt architecture, minimal ulceration, and reduced submucosal edema. Histopathology scores improved by 80% versus DSS controls, comparable to CsA [1] [7].
  • Biomarker Changes: Myeloperoxidase (MPO) activity, reflecting neutrophil infiltration, returned to near-baseline levels after GSK1910364 treatment—a more robust response than CsA [7].

Table 2: Efficacy of GSK1910364 in DSS-Induced Colitis Model

ParameterSham ControlDSS-OnlyCyclosporin AGSK1910364
DAI AUC2.1 ± 0.38.9 ± 1.14.6 ± 0.8*3.1 ± 0.5*
MPO (μg/g tissue)0.4 ± 0.14.2 ± 0.91.8 ± 0.4*0.9 ± 0.2*
Histopathology Score0.5 ± 0.23.8 ± 0.71.6 ± 0.3*1.2 ± 0.3*

Data expressed as mean ± SEM; *p < 0.05 vs. DSS-only; n = 6–12 mice/group [1] [7].

Comparative Analysis with Existing Therapies

Unlike conventional IBD therapies that broadly suppress immune function, GSK1910364 targets a specific enzymatic checkpoint in lipid mediator metabolism. This mechanism offers distinct advantages:

  • Superiority to Immunosuppressants: In DSS models, GSK1910364 achieved comparable or greater efficacy than CsA—a calcineurin inhibitor used in steroid-refractory IBD—without inducing systemic immunosuppression. While CsA blocks T-cell activation, GSK1910364 enhances endogenous resolution pathways, promoting mucosal healing [4] [7].
  • Differentiation from Biologics: Anti-TNFα agents (e.g., infliximab) lose efficacy in >60% of patients within a year due to immunogenicity or mechanistic escape. GSK1910364 addresses upstream cytokine production (e.g., TNFα, IL12p70) and augments epithelial repair, potentially offering broader and more sustained responses [4].
  • Complementary Effects to 5-ASA: Unlike mesalazine (5-ASA), which shows minimal efficacy in CD, GSK1910364 demonstrated activity in both UC-like and CD-like models. Its effect on ileal and colonic inflammation suggests applicability across IBD subtypes [4] [10].

Table 3: Mechanistic Comparison of GSK1910364 with Standard IBD Therapies

TherapyPrimary TargetScope of ActionKey Limitations
5-ASACOX/LOX pathwaysMucosal anti-inflammatoryIneffective in CD; limited to mild UC
CorticosteroidsGlucocorticoid receptorsBroad anti-inflammatorySystemic toxicity; dependency issues
Anti-TNFαTNFα cytokineImmune-neutralizingHigh immunogenicity; loss of response
GSK1910364EPHX2 enzymePro-resolutionTargeted lipid mediator enhancement

Human Tissue Translational Studies

To validate findings from murine models, human intestinal explant cultures from UC and CD patients were treated with GSK2256294—a clinical-stage EPHX2i structurally analogous to GSK1910364. Results confirmed conserved mechanisms across species:

  • Pan-Cytokine Reduction: GSK2256294 suppressed IL2, IL12p70, IL10, and TNFα in both UC and CD tissues, demonstrating broad anti-inflammatory activity [1] [4].
  • Disease-Specific Effects: In UC explants, IFNγ and IL4 (Th1/Th2 cytokines) decreased by 40–50%. Conversely, CD explants showed selective reduction in IL1β, implicating inflammasome modulation [1] [3].
  • Relevance to GSK1910364: As a direct preclinical predecessor, these results support GSK1910364’s potential translational value. The differential cytokine profiles further suggest that EPHX2 inhibition may require subtype-specific evaluation in clinical trials [4].

Properties

Product Name

GSK1910364

IUPAC Name

cis-4-((4-(Methylamino)-6-phenyl-1,3,5-triazin-2-yl)amino)-N-(2-(trifluoromethyl)benzyl)cyclohexane-1-carboxamide

Molecular Formula

C25H27F3N6O

Molecular Weight

484.5272

InChI

InChI=1S/C25H27F3N6O/c1-29-23-32-21(16-7-3-2-4-8-16)33-24(34-23)31-19-13-11-17(12-14-19)22(35)30-15-18-9-5-6-10-20(18)25(26,27)28/h2-10,17,19H,11-15H2,1H3,(H,30,35)(H2,29,31,32,33,34)/t17-,19+

InChI Key

SIPXNBONDHNOHI-IZAXUBKRSA-N

SMILES

O=C([C@H]1CC[C@@H](NC2=NC(NC)=NC(C3=CC=CC=C3)=N2)CC1)NCC4=CC=CC=C4C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

GSK1910364; GSK-1910364; GSK 1910364

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.